Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound has a molecular formula of and a molecular weight of approximately 458.55 g/mol. Its synthesis and characterization are of interest due to its potential biological activities and applications in various scientific fields.
The compound is cataloged in databases such as PubChem and BenchChem, where it is available for research purposes. It is typically offered with a purity of around 95% and is utilized in various biochemical studies and applications.
This compound belongs to the class of heterocyclic compounds, specifically those containing pyridine and triazine moieties. It is categorized under organic compounds with functional groups such as thioacetamido and carboxylate, which contribute to its chemical reactivity and biological activity.
The synthesis of ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as temperature control, reaction time optimization, and purification techniques like chromatography to ensure high yield and purity of the final product.
The molecular structure of ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be described using various structural representations:
InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
The compound's structure features a complex arrangement of rings and functional groups that facilitate various chemical interactions. The presence of sulfur atoms in the thio group adds to its reactivity profile.
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibits several notable chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. Understanding these parameters is crucial for optimizing synthetic routes.
The mechanism of action for ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves interaction with biological macromolecules:
Research indicates that similar compounds exhibit significant effects on cellular processes including apoptosis and cell signaling pathways.
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is characterized by:
The compound exhibits reactivity due to its functional groups:
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several potential applications:
Research continues to explore its interactions with biological systems to fully understand its therapeutic potential and optimize its use in various fields.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: